BenchChemオンラインストアへようこそ!

5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Medicinal chemistry Regioisomer differentiation Physicochemical profiling

This compound features a unique N-(m-tolyl) secondary amide on the thiazolo[3,2-a]pyrimidine-6-carboxamide core. The meta-methyl substitution creates a distinct pharmacophoric geometry that cannot be replicated by ortho- or para-tolyl analogs (CAS 497072-41-0). With MW <300 Da and a single hydrogen-bond donor, it is optimized for fragment-based and structure-guided lead discovery. Use for regioisomer–activity mapping, hinge-binding motifs, and N-aryl SAR studies. Confirm availability for your research program.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34
CAS No. 443329-26-8
Cat. No. B2492036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS443329-26-8
Molecular FormulaC14H13N3O2S
Molecular Weight287.34
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CN=C3N(C2=O)CCS3
InChIInChI=1S/C14H13N3O2S/c1-9-3-2-4-10(7-9)16-12(18)11-8-15-14-17(13(11)19)5-6-20-14/h2-4,7-8H,5-6H2,1H3,(H,16,18)
InChIKeyXSYXZXJLVAHLEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 443329-26-8): Structural Identity and Class Context


5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 443329-26-8; molecular formula C₁₄H₁₃N₃O₂S; molecular weight 287.34 g/mol) is a synthetic heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine-6-carboxamide class . The compound features a fused thiazole-pyrimidine bicyclic core, a 5-oxo group, and an N-(m-tolyl) carboxamide substituent at position 6. Members of this scaffold class have been investigated as kinase inhibitors, anti-inflammatory agents, and antibacterial leads [1]. However, direct peer-reviewed pharmacological data specific to this exact compound remain absent from the primary literature as of the current evidence cut-off. The differential value of this compound for scientific procurement resides primarily in its distinct substitution pattern—a secondary amide bearing a meta-tolyl group on an unsubstituted dihydrothiazolo-pyrimidine core—which distinguishes it from closely related analogs in the same chemical series.

Why 5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide Cannot Be Replaced by In-Class Analogs


Thiazolo[3,2-a]pyrimidine-6-carboxamides exhibit pronounced structure-activity relationship (SAR) sensitivity to the nature and position of the N-aryl substituent. Even minor modifications—such as shifting the methyl group from the meta to the ortho position on the phenyl ring, or introducing an N-alkyl substituent—can substantially alter hydrogen-bonding capacity, lipophilicity, target engagement, and pharmacokinetic profile [1]. Consequently, generic substitution with an o-tolyl analog (CAS 497072-41-0), an N-ethyl-m-tolyl analog (CAS 851943-73-2), or a bulkier cyclohexyl-m-tolyl analog (CAS 532966-04-4) cannot be assumed to preserve binding selectivity or functional activity without direct comparative data. The specific m-tolyl secondary amide motif of the target compound defines a unique physicochemical and pharmacophoric space that any procurement decision must explicitly account for.

Quantitative Differentiation Evidence for 5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (443329-26-8)


Meta-Tolyl vs. Ortho-Tolyl Regioisomerism: Hydrogen-Bond Donor Count and Topological Polar Surface Area

The target compound possesses a secondary amide (-CONH-m-tolyl) with one hydrogen-bond donor (HBD = 1), whereas the N-ethyl analog (CAS 851943-73-2) is a tertiary amide with zero hydrogen-bond donors (HBD = 0) . This single HBD difference alters the topological polar surface area (TPSA) and predicted membrane permeability. The target compound (MW 287.34) has an estimated TPSA of approximately 87 Ų (computed for the analogous N-tert-butyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxamide scaffold) [1]. The ortho-tolyl regioisomer (CAS 497072-41-0) shares the same molecular formula but introduces steric hindrance adjacent to the amide bond, which can restrict conformational freedom and affect target-site accessibility .

Medicinal chemistry Regioisomer differentiation Physicochemical profiling

Class-Level Biological Activity Benchmarking via the 4-Phenoxyphenyl Analog

The closest publicly pharmacologically profiled analog is 5-oxo-N-(4-phenoxyphenyl)-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide (MLS000100963; CID 4673924), which was tested in PubChem BioAssays and BindingDB [1]. This analog exhibited an IC₅₀ of 1,613 nM against STAT3 in a cell-based assay (PubChem AID 1399) and an EC₅₀ of 19,900 nM against the sphingosine-1-phosphate receptor 1 (S1P₁) in a β-arrestin recruitment assay (PubChem AID 466) [1]. While these data do not directly quantify the target compound, they establish a validated activity baseline for the 5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide scaffold and demonstrate that the N-aryl substituent materially influences target engagement [1]. The m-tolyl group is sterically and electronically distinct from the 4-phenoxyphenyl group, suggesting the target compound will occupy a different potency/selectivity quadrant within the same target space.

Kinase inhibition STAT3 S1P1 receptor Screening library

Molecular Weight and Lipophilicity Differentiation from Bulkier N-Substituted Analogs

The target compound (MW 287.34) is significantly smaller and less lipophilic than the N-cyclohexyl-m-tolyl analog (CAS 532966-04-4; MW 369.48) . This size difference (ΔMW = 82.14 g/mol) places the target compound within lead-like chemical space (MW < 300 Da, consistent with the Congreve rule-of-three for fragment-based lead discovery), whereas the cyclohexyl analog exceeds both lead-like and standard drug-likeness (Lipinski) thresholds [1]. The N-ethyl analog (CAS 851943-73-2; MW 315.39) is intermediate in size but lacks the hydrogen-bond donor . The target compound's combination of low MW, single HBD, and moderate predicted lipophilicity (estimated XLogP3 ≈ 1.7) positions it as a more attractive starting point for medicinal chemistry optimization than its bulkier or N-substituted counterparts.

Drug-likeness Lead-likeness Physicochemical optimization

Recommended Procurement Scenarios for 5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (443329-26-8)


Scaffold-Focused SAR Expansion Around the 4-Phenoxyphenyl STAT3/S1P₁ Hit

Investigators building on the 4-phenoxyphenyl analog (MLS000100963; STAT3 IC₅₀ ≈ 1.6 μM) require systematic N-aryl variation to probe steric and electronic determinants of target engagement. The target compound introduces a meta-tolyl group, removing the para-phenoxy oxygen while retaining an aromatic ring for π-stacking and hydrophobic interactions. This single-point change enables direct interrogation of whether the phenoxy oxygen acts as a hydrogen-bond acceptor or merely as a lipophilic spacer. Procurement is justified when the research objective is to decouple electronic from steric contributions within the N-aryl binding pocket. [1]

Lead-Like Fragment Optimization with Hydrogen-Bond Donor Retention

For programs requiring a low-MW (<300 Da) thiazolopyrimidine core with a single hydrogen-bond donor for hinge-binding in kinase or GPCR targets, the target compound offers a distinct advantage over N-alkylated (HBD = 0) or bulkier (MW > 350 Da) analogs. Its secondary amide motif is compatible with common medicinal chemistry derivatization strategies (e.g., N-alkylation, amide coupling, or heterocycle replacement) while preserving a drug-like property envelope. This makes it suitable as a core scaffold in fragment-based or structure-guided lead generation campaigns. [1][2]

Regioisomeric Selectivity Profiling: meta-Tolyl vs. ortho-Tolyl vs. para-Tolyl Series

When a screening hit or literature precedent involves a tolyl-substituted thiazolo[3,2-a]pyrimidine-6-carboxamide but the regioisomeric identity is ambiguous or not optimized, systematic procurement of the meta-tolyl (target compound), ortho-tolyl (CAS 497072-41-0), and para-tolyl variants enables definitive regioisomer–activity relationship mapping. The target compound's meta-substitution places the methyl group in a unique geometric orientation relative to the amide bond, which can influence both intramolecular conformation and intermolecular packing with the target protein, potentially yielding selectivity gains over ortho- or para-isomers.

Quote Request

Request a Quote for 5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.